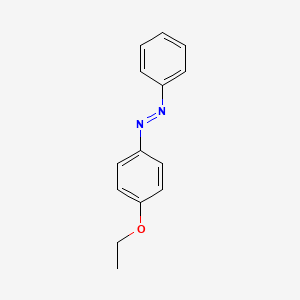

(4-Ethoxyphenyl)-phenyldiazene

Description

Context of Azobenzene (B91143) Chromophores in Photoresponsive Materials

Azobenzene and its derivatives represent a prominent class of photochromic molecules that have garnered significant attention in materials science. beilstein-journals.orgresearchgate.net These compounds serve as the foundation for a wide array of photoresponsive materials, which can alter their properties upon exposure to light. mdpi.com The core functionality of azobenzene lies in its ability to undergo a reversible isomerization process between two distinct geometric forms: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer. bris.ac.uknih.gov

This transformation is typically initiated by irradiating the molecule with light of a specific wavelength. The planar trans isomer, upon absorbing UV light, converts to the non-planar, more bulky cis isomer. nih.gov The reverse process, from cis back to trans, can be triggered either by exposure to visible light or through thermal relaxation in the dark. nih.govnih.gov This reversible switching between states is accompanied by significant changes in the molecule's geometry, dipole moment, and end-to-end distance. researchgate.net

These light-induced molecular changes are the cornerstone of their application in "smart" materials. bris.ac.uk By incorporating azobenzene chromophores into various architectures like polymers, liquid crystals, and self-assembled monolayers, scientists can create materials whose macroscopic properties are controllable by light. bris.ac.ukrsc.orgresearchgate.net This has led to the development of innovative systems for applications in molecular electronics, photonics, data storage, sensors, and actuators. researchgate.netbris.ac.uk The ease of synthetic modification of the azobenzene core allows for fine-tuning of its photochemical properties, such as its absorption spectrum and the lifetime of its isomers, to suit specific applications. researchgate.netresearchgate.net

Significance of (4-Ethoxyphenyl)-phenyldiazene and its Derivatives as Molecular Switches and Functional Components

(4-Ethoxyphenyl)-phenyldiazene is a specific derivative of azobenzene that features an ethoxy group (-OC2H5) at the para-position of one of its phenyl rings. This substitution is not merely an incidental structural modification; it plays a crucial role in tailoring the molecule's electronic and photophysical properties, making it a valuable component in the design of advanced molecular systems. The ethoxy group acts as an electron-donating group, which influences the energy levels of the molecule's frontier orbitals and, consequently, its interaction with light.

The presence of the ethoxy group typically results in a bathochromic (red) shift of the molecule's primary absorption bands compared to unsubstituted azobenzene. This is particularly relevant for the high-intensity π-π* transition of the trans isomer and the lower-intensity n-π* transition. Shifting these absorptions to longer wavelengths can be advantageous for applications where visible light activation is desired. researchgate.net

The specific properties of (4-Ethoxyphenyl)-phenyldiazene, such as the kinetics of its isomerization and the stability of its isomers, are critical for its function as a molecular switch. These properties are often studied in detail to understand how the molecular structure dictates its performance in a given application.

Detailed Research Findings

The photophysical characteristics of azobenzene derivatives are central to their function. The tables below summarize key spectral and isomerization properties for (4-Ethoxyphenyl)-phenyldiazene and related alkoxy-substituted compounds.

Table 1: Spectral Properties of Alkoxy-Substituted Azobenzenes

| Compound | Substituent | Solvent | trans Isomer λmax (π-π) (nm) | trans Isomer λmax (n-π) (nm) | Reference |

|---|---|---|---|---|---|

| (4-Methoxyphenyl)-phenyldiazene | 4-Methoxy | Dichloromethane | ~320-350 | ~440 | solubilityofthings.comnih.gov |

| (4-Ethoxyphenyl)-phenyldiazene | 4-Ethoxy | Not Specified | ~350 | Not Specified | researchgate.net |

| Poly[3-(2-(4-((4'-ethoxyphenyl)azo)phenoxy)ethoxy)-4-methylthiophene] (P3A) | Polymer with 4-Ethoxy | Film | 360 | Not Specified | researchgate.net |

Table 2: Photoisomerization Properties

| Compound/System | Isomerization (E → Z) Wavelength (nm) | Isomerization (Z → E) Stimulus | Key Finding | Reference |

|---|---|---|---|---|

| General Azobenzenes | UV Light (~365 nm) | Visible Light or Heat | Reversible switching between stable trans and metastable cis states. | bris.ac.uknih.gov |

| Push-Pull Azobenzenes | UV to Visible Light | Thermal (fast) | Electron donor-acceptor pairs can lead to sub-second cis-lifetimes. | researchgate.net |

| Azobenzene-functionalized polymers (P3A, P3B, P3C) | UV Light | Visible Light / Thermal | Isomerization of the side-chain azobenzene modifies the optical properties of the main conjugated polymer backbone. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-phenyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-17-14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSVOUYPNAGMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277957 | |

| Record name | (4-ethoxyphenyl)-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-38-8 | |

| Record name | NSC402607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-ethoxyphenyl)-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Functionalization Strategies of 4 Ethoxyphenyl Phenyldiazene Derivatives

Established Synthetic Routes for (4-Ethoxyphenyl)-phenyldiazene and its Precursors

The synthesis of (4-Ethoxyphenyl)-phenyldiazene and its precursors relies on fundamental organic reactions, primarily diazotization followed by coupling, and etherification to introduce the ethoxy moiety.

Diazotization and Subsequent Coupling Reactions

A central method for constructing the core azo structure (–N=N–) is the diazotization of a primary arylamine, followed by an azo coupling reaction. libretexts.org This process begins with the reaction of a primary arylamine, such as aniline, with nitrous acid (HNO₂) to form a stable arenediazonium salt (Ar–N₂⁺X⁻). libretexts.org The nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. rsc.org

The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, a process known as diazonium coupling. libretexts.org To synthesize azobenzene (B91143) derivatives like (4-Ethoxyphenyl)-phenyldiazene, the phenyldiazonium salt can be coupled with an activated aromatic ring, such as an ethoxy-substituted phenol (B47542) or aniline. The reaction generally occurs at the para position of the activated ring. libretexts.org These azo-coupled products are known for their extended conjugated π-electron systems. libretexts.org Chemoenzymatic strategies have also been developed, where diazotases can catalyze the diazotization of aromatic amino groups for subsequent coupling reactions. nih.gov

A typical laboratory procedure for azo dye synthesis involves:

Dissolving the primary amine in an acidic solution and cooling it in an ice bath. rsc.org

Slowly adding an aqueous solution of sodium nitrite to form the diazonium salt solution. rsc.org

In a separate flask, dissolving the coupling component (an electron-rich aromatic compound) in a solution, often adjusting the pH to be alkaline for phenol coupling. rsc.org

Adding the chilled diazonium salt solution to the coupling component solution to initiate the azo-coupling reaction, which yields the final azo compound. rsc.org

Williamson Ether Synthesis in Derivative Preparation

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the ethoxy group found in (4-Ethoxyphenyl)-phenyldiazene. masterorganicchemistry.comfrancis-press.com This reaction is an Sₙ2 nucleophilic substitution where an alkoxide ion reacts with a primary alkyl halide. masterorganicchemistry.comlibretexts.org

For the preparation of (4-Ethoxyphenyl)-phenyldiazene or its derivatives, a common precursor is a phenolic azobenzene, such as p-(phenylazo)phenol. chemsrc.com The synthesis proceeds as follows:

Formation of the Alkoxide: The phenolic hydroxyl group of the azobenzene precursor is deprotonated using a base to form a more nucleophilic phenoxide ion. transformationtutoring.com For phenolic hydroxyl groups, which are more acidic than those of alcohols, a moderately weak base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can be used. francis-press.comutahtech.edu Alternatively, stronger bases like sodium hydride (NaH) can be employed. masterorganicchemistry.com

Nucleophilic Attack: The resulting phenoxide ion attacks an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663), displacing the halide or sulfate leaving group to form the ether linkage. masterorganicchemistry.comchemsrc.com

The reaction is most efficient with primary alkyl halides like ethyl iodide. masterorganicchemistry.com The choice of solvent can vary, with the parent alcohol of the alkoxide or polar aprotic solvents like DMSO being common options. masterorganicchemistry.com

Table 1: Reagents in Williamson Ether Synthesis for (4-Ethoxyphenyl)-phenyldiazene

| Role | Example Reagent | Chemical Formula | Precursor |

|---|---|---|---|

| Azobenzene Precursor | p-(Phenylazo)phenol | C₁₂H₁₀N₂O | N/A |

| Base | Sodium Hydroxide | NaOH | Forms Sodium Phenoxide |

| Ethylating Agent | Ethyl Iodide | C₂H₅I | Provides Ethyl Group |

| Product | (4-Ethoxyphenyl)-phenyldiazene | C₁₄H₁₄N₂O | Final Ether |

Polymerization and Covalent Incorporation into Macromolecular Architectures

Derivatives of (4-Ethoxyphenyl)-phenyldiazene, functionalized with polymerizable groups, serve as monomers for creating advanced photoresponsive polymers. The azobenzene unit can be incorporated into either the polymer side chains or the main backbone. scientific.netnih.gov

Radical Polymerization Techniques for Azobenzene-Containing Monomers

Conventional radical polymerization is a widely used technique for producing high molecular weight polymers from vinyl monomers. nih.gov This method can be applied to azobenzene-containing monomers, provided they are equipped with a polymerizable functional group, such as an acrylate (B77674), methacrylate, or vinyl group. The polymerization is typically initiated by the thermal decomposition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. nih.gov

While this technique is robust and tolerant to various reaction conditions, it offers limited control over the polymer's molecular weight, dispersity, and architecture. tandfonline.com This lack of control can be a significant drawback for applications requiring precisely defined material properties.

Controlled Radical Polymerization Methods (e.g., Atom Transfer Radical Polymerization, ATRP) for Block Copolymers

To overcome the limitations of conventional radical polymerization, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com Atom Transfer Radical Polymerization (ATRP) is a particularly powerful CRP method for synthesizing well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (Đ ≤ 1.35). nih.govtandfonline.com

ATRP has been successfully used to polymerize azobenzene-containing monomers, creating homopolymers and block copolymers with precise structures. nih.govacs.orgnih.gov The process typically involves a transition-metal catalyst, most commonly a copper(I) complex with ligands such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA). nih.govtandfonline.com

Key features of ATRP for azobenzene polymers include:

Controlled Growth: The polymerization proceeds in a "living" manner, allowing for the synthesis of polymers with predictable molecular weights that increase linearly with monomer conversion. tandfonline.com

Architectural Control: ATRP enables the creation of complex polymer architectures. For instance, an azobenzene-containing macroinitiator can be used to initiate the polymerization of another monomer, leading to the formation of well-defined block copolymers. acs.orgnih.gov This is crucial for designing materials that self-assemble into ordered nanostructures. acs.org

Functionalization: Polymers can be end-capped with an azobenzene group by using an initiator that contains the azobenzene moiety. tandfonline.com

Table 2: Comparison of Polymerization Techniques for Azobenzene Monomers

| Feature | Conventional Radical Polymerization | Atom Transfer Radical Polymerization (ATRP) |

|---|---|---|

| Control over MW/Dispersity | Poor | Excellent |

| Typical Initiator | AIBN, Benzoyl Peroxide | Alkyl Halide (e.g., ethyl 2-bromoisobutyrate) |

| Catalyst System | None | Transition Metal Complex (e.g., CuBr/PMDETA) |

| Resulting Architectures | Primarily linear homopolymers | Block copolymers, star polymers, end-functionalized polymers |

| Suitability for Advanced Materials | Limited | High |

Strategies for Covalent Attachment to Polymer Backbones and Side Chains

Incorporating azobenzene units into macromolecular structures is key to harnessing their photoresponsive properties in materials science. There are several strategies for achieving this covalent attachment.

Side-Chain Functionalization: The most common approach is to first synthesize a monomer containing the (4-Ethoxyphenyl)-phenyldiazene moiety attached to a polymerizable group (e.g., an acrylate or methacrylate). This functionalized monomer is then polymerized, typically via ATRP, to yield a polymer with azobenzene units tethered as side chains. nih.gov This method provides good photoresponsiveness. nih.gov

Main-Chain Incorporation: The azobenzene group can be integrated directly into the polymer backbone. This can be achieved through step-growth polymerization of a difunctional azobenzene monomer (e.g., a diol or diamine) with a suitable comonomer. Alternatively, a dual-functional azobenzene molecule can act as a specialized initiator in chain-growth polymerizations like ATRP, placing the azobenzene unit at the center of a polymer chain. scientific.net

Post-Polymerization Modification: This strategy involves first creating a polymer with reactive functional groups along its backbone or side chains. In a subsequent step, a reactive derivative of (4-Ethoxyphenyl)-phenyldiazene is grafted onto the polymer via a covalent reaction.

Dynamic Covalent Networks: Reversible covalent bonds can be used to form adaptable polymer networks. nih.govresearchgate.net Azobenzene derivatives with appropriate functional groups can be incorporated as cross-linkers or dynamic units within these networks, allowing for the creation of self-healing or reprocessable materials. tue.nl

Photochemistry and Isomerization Mechanisms of 4 Ethoxyphenyl Phenyldiazene Systems

Fundamental Photoisomerization Pathways of the Azobenzene (B91143) Core

The photochemical activity of (4-Ethoxyphenyl)-phenyldiazene is centered around the core azobenzene moiety. The isomerization process can be initiated and reversed by specific light stimuli, leading to significant changes in the molecule's geometry and physical properties.

Trans-to-Cis Photoisomerization upon UV Irradiation

The thermodynamically more stable trans isomer of (4-Ethoxyphenyl)-phenyldiazene can be converted to the cis isomer by irradiation with ultraviolet (UV) light. This process is typically induced by exciting the molecule into its S2 (ππ) electronic state. Following excitation, the molecule undergoes rapid internal conversion to the S1 (nπ) state, from which the isomerization to the cis form occurs. The quantum yield for this trans-to-cis isomerization is dependent on the specific substituents on the phenyl rings and the solvent environment. For the closely related 4-methoxyazobenzene (B97606), ultrafast transient absorption spectroscopy has revealed that the initial excitation to the S2 state is followed by internal conversion to the S1 state on a sub-picosecond timescale.

Cis-to-Trans Isomerization through Visible Light Irradiation and Thermal Relaxation

The metastable cis isomer of (4-Ethoxyphenyl)-phenyldiazene can revert to the stable trans form through two primary pathways: irradiation with visible light or thermal relaxation in the dark. The photochemical cis-to-trans isomerization is achieved by exciting the cis isomer, typically into its S1 (nπ*) state, using visible light. This process is generally more efficient than the forward reaction.

Mechanistic Investigations at the Molecular Level

The seemingly simple geometric change in azobenzene isomerization involves complex dynamics on the excited-state potential energy surfaces. Two primary mechanistic pathways, rotation and inversion, have been proposed and extensively studied to describe the rearrangement of the N=N double bond.

Rotational and Inversion Pathways of the N=N Double Bond

The debate between the rotational and inversional mechanisms has been a central theme in azobenzene photochemistry. The rotational pathway involves a twisting motion around the N=N double bond in the excited state. In contrast, the inversion pathway (also referred to as in-plane or linear transition state) involves a change in the hybridization of one of the nitrogen atoms, leading to a linear or near-linear transition state.

For many azobenzene derivatives, including those with push-pull substituents, the inversion mechanism is often considered the dominant pathway for the S2-excited photoisomerization. This is supported by studies on 4-methoxyazobenzene in different solvents, where the dynamics were consistent with an inversion mechanism rather than rotation ustc.edu.cn. The choice of mechanism can be influenced by factors such as the nature of the excited state and steric constraints imposed by the substituents or the environment.

Excited State Dynamics and Role of Conical Intersections

The ultrafast nature of azobenzene photoisomerization is facilitated by the presence of conical intersections, which are regions of the potential energy surface where two electronic states become degenerate. These intersections provide highly efficient pathways for non-radiative decay from an excited electronic state back to the ground state.

Upon excitation, the molecule moves from the Franck-Condon region to a lower-energy region on the excited-state surface. The topology of this surface, including the location of conical intersections, dictates the isomerization pathway and the ultimate photoproduct distribution (cis or trans). For azobenzene and its derivatives, theoretical and experimental studies have shown that the S1/S0 conical intersection plays a crucial role in the isomerization process, allowing the molecule to efficiently return to the ground state in either the cis or trans configuration.

Kinetic and Quantum Yield Studies of Photoisomerization Processes

The efficiency and speed of photoisomerization are critical parameters for the practical application of azobenzene-based systems. These are quantified by the photoisomerization quantum yield (Φ) and the kinetic rate constants of the various processes.

The quantum yield of photoisomerization is defined as the number of molecules that isomerize for each photon absorbed. It is a key measure of the efficiency of the photochemical reaction. For azobenzene derivatives, the quantum yields for both the trans-to-cis and cis-to-trans isomerization are dependent on the excitation wavelength, solvent, and substituents. While specific values for (4-Ethoxyphenyl)-phenyldiazene are not available, a range of quantum yields has been reported for various substituted azobenzenes.

| Compound | Solvent | Excitation (nm) | Φ (trans→cis) | Φ (cis→trans) |

| Azobenzene | n-Hexane | 313 | 0.11 | 0.44 |

| 4-Aminoazobenzene | Ethanol | 313 | 0.06 | 0.22 |

| 4-Nitroazobenzene | Ethanol | 313 | 0.03 | 0.08 |

This table presents a selection of photoisomerization quantum yields for different azobenzene derivatives to illustrate the effect of substitution. Data sourced from various studies on azobenzene photochemistry.

Kinetic studies , particularly using ultrafast spectroscopy techniques like femtosecond transient absorption, provide insights into the timescales of the various steps involved in photoisomerization. For 4-methoxyazobenzene, a close structural analog of (4-Ethoxyphenyl)-phenyldiazene, the excited-state dynamics have been resolved into several components. In ethanol, upon excitation to the S2 state, the following decay components were identified: an ultrafast component of 0.11 ps attributed to the S2 to S1 internal conversion, and slower components of 1.4 ps and 2.9 ps associated with the decay of the S1 state through internal conversion, isomerization, and vibrational cooling of the newly formed cis isomer ustc.edu.cn.

| Compound | Solvent | τ₁ (ps) | τ₂ (ps) | τ₃ (ps) |

| 4-Methoxyazobenzene | Ethanol | 0.11 | 1.4 | 2.9 |

| 4-Methoxyazobenzene | Ethylene Glycol | 0.16 | 1.5 | 7.5 |

This table summarizes the excited-state decay components of trans-4-methoxyazobenzene in different solvents upon S2 excitation, as determined by femtosecond transient absorption spectroscopy ustc.edu.cn.

The thermal cis-to-trans isomerization follows first-order kinetics, and its rate is strongly influenced by the environment. Studies on various azobenzene derivatives have shown that the rate constants can be significantly altered by solvent polarity and the ability to form hydrogen bonds.

Environmental and Structural Influences on Isomerization Efficiency and Kinetics

The photochemical behavior of (4-Ethoxyphenyl)-phenyldiazene, a derivative of azobenzene, is not static but is dynamically influenced by its surrounding environment and inherent structural properties. Factors such as the solvent, physical confinement, concentration, and the electronic nature of substituents can significantly alter the efficiency and kinetics of the trans-cis isomerization process. Understanding these influences is critical for designing and optimizing azobenzene-based molecular switches and materials for specific applications.

Solvent Effects on Photoisomerization

The polarity and viscosity of the solvent play a crucial role in the photoisomerization kinetics of azobenzene derivatives. The solvent can influence the stability of the ground states, excited states, and the transition state of the isomerization process. For "push-pull" azobenzenes, which feature an electron-donating group (like the ethoxy group in (4-Ethoxyphenyl)-phenyldiazene) on one phenyl ring and an electron-withdrawing group on the other, the effect of solvent polarity is particularly pronounced.

Detailed research on analogous push-pull systems, such as 4-anilino-4'-nitroazobenzene, has shown that higher rates of thermal cis-to-trans isomerization and lower activation energies are observed in more polar media. nih.govresearchgate.net This is attributed to the stabilization of a charged transition state complex by the polar solvent molecules. nih.govresearchgate.net Solute-solvent interactions, including intermolecular hydrogen bonding, can further influence the reaction pathway. nih.gov Studies on other substituted azobenzenes have confirmed that the rate of isomerization generally increases when moving from non-polar to polar solvents. researchgate.netbeilstein-journals.org For instance, the photoisomerization rate constant for one azo-derivative was observed to increase progressively from dioxane (a less polar solvent) to dimethyl sulfoxide (B87167) (a more polar solvent). researchgate.net Similarly, isomerization rates for hydroxy- and amino-substituted azobenzenes are significantly faster in aqueous solutions compared to nonpolar organic solvents. nih.gov

The mechanism of isomerization, whether it proceeds via rotation around the N=N bond or an inversion mechanism at one of the nitrogen centers, can also be solvent-dependent. For some derivatives, V-shaped Hammett plots in certain solvents indicate that both rotation and inversion mechanisms can occur, while in other solvents, only one mechanism may be dominant. semanticscholar.org

| Solvent | Relative Polarity | Rate Constant, k (s⁻¹) |

|---|---|---|

| Cyclohexane | 0.006 | 0.0019 |

| Toluene | 0.099 | 0.0035 |

| Benzene | 0.111 | 0.0042 |

| Tetrahydrofuran (THF) | 0.207 | 0.0123 |

| Acetone | 0.355 | 0.0216 |

| 3-Pentanol | 0.511 | 0.0381 |

Impact of Polymer Matrix and Confinement on Isomerization Dynamics

When azobenzene derivatives are placed in sterically constrained environments, such as a rigid polymer matrix, thin films, or molecular cages, their isomerization dynamics can be drastically altered. Confinement impedes the large-amplitude molecular motions—namely rotation or inversion—that are necessary for the geometric switch between trans and cis isomers. This steric hindrance typically leads to a decrease in the rate and quantum yield of photoisomerization.

Molecular modeling studies have provided detailed insight into these effects. When azobenzene and its derivatives are encapsulated within a Pd(II)-based coordination cage, the rate of photoisomerization can be slowed by orders of magnitude compared to the rate in solution. researchgate.net The degree of this deceleration is dependent on the specific guest molecule and the tightness of the fit within the host cage, a phenomenon attributed to molecular crowding. researchgate.net Experimental observations corroborate these findings, showing higher isomerization rate constants in solution compared to multi-layered thin films where molecular motion is more restricted. beilstein-journals.org The challenges faced by azobenzene isomerization in condensed systems are a key consideration in the design of solid-state photo-responsive materials. aip.org

| Guest Molecule | Isomerization Time in Water (ps) | Isomerization Time in Cage (ps) | Slowdown Factor |

|---|---|---|---|

| Azobenzene (AZB) | 0.31 | 0.35 | ~1.1 |

| 4-Methylazobenzene (M-AZB) | 0.28 | 27.5 | ~98.2 |

| 4-Fluoroazobenzene (F-AZB) | 0.35 | 1.1 | ~3.1 |

Concentration Dependence of Photoisomerization Rate

The rate of photoisomerization can also be dependent on the concentration of the azobenzene compound, particularly for derivatives that can form aggregates. For amphiphilic azobenzenes, an increase in concentration beyond the critical micelle concentration (CMC) leads to the formation of micelles. Within these densely packed aggregates, the azobenzene units experience a confined environment similar to that of a polymer matrix.

Studies on azobenzene-containing surfactants have shown a significant slowdown of the trans-to-cis photochemical reaction at concentrations above the CMC. aip.orgnih.gov This effect is attributed to the steric hindrance within the micelles, which impedes the isomerization process. rsc.org The rate of isomerization in micelles can be substantially slower—in one reported case, by as much as 80%—compared to that of individual molecules in a dilute solution. rsc.org The formation of aggregates not only slows the kinetics but can also shift the equilibrium between the trans and cis isomers at the photostationary state, often favoring a higher concentration of the trans isomer. rsc.org This concentration-dependent behavior highlights the interplay between intermolecular interactions and the intrinsic photochemical properties of the molecule.

| Condition | Environment | Relative Isomerization Rate | Observation |

|---|---|---|---|

| Below CMC | Individual Molecules in Solution | 100% (Reference) | Faster isomerization due to lack of steric hindrance. |

| Above CMC | Molecules in Micellar Aggregates | ~20% | Rate is ~80% slower due to steric hindrance and confinement within the micelle. |

Effects of Substituent Position and Electronic Nature on Isomerization Properties

The electronic properties of azobenzene can be finely tuned by adding substituents to the phenyl rings, which in turn modifies the isomerization behavior. The position and electronic nature (donating or withdrawing) of the substituent are critical. (4-Ethoxyphenyl)-phenyldiazene possesses an electron-donating ethoxy (-OEt) group at the para-position (position 4) of one phenyl ring.

Electron-donating groups (EDGs) like ethoxy or methoxy (B1213986) increase the electron density in the π-system of the azobenzene core. semanticscholar.org This has several important consequences:

Absorption Spectrum Shift : EDGs typically cause a bathochromic (red) shift in the high-intensity π→π* absorption band. nsf.gov This shift lowers the energy required for the trans-to-cis isomerization, potentially allowing the use of visible light instead of UV light to trigger the process. researchgate.netnsf.gov

Thermal Relaxation Rate : The presence of a para-EDG tends to accelerate the rate of thermal cis-to-trans isomerization, making the cis isomer less stable. semanticscholar.orgrsc.org

Push-Pull Systems : When an EDG is placed in a para-position on one ring and an electron-withdrawing group (EWG) is placed on the other (a "push-pull" arrangement), the electronic asymmetry is enhanced. aip.org This leads to a significant red-shift in the absorption spectra of both isomers, often causing them to overlap. In such systems, a single wavelength of visible light can induce both the forward and reverse isomerization.

Conversely, electron-withdrawing groups can have the opposite effects, often leading to a blue-shift in the absorption spectrum and a slower thermal relaxation of the cis isomer. The strategic placement of substituents is therefore a powerful tool for tailoring the photochemical properties of azobenzene derivatives for specific applications. aip.org

| Substituent Type | Effect on π→π* Absorption | Effect on Thermal cis→trans Relaxation Rate | Example Groups |

|---|---|---|---|

| Electron-Donating Group (EDG) | Red-shift (lower energy) | Accelerated (faster relaxation) | -OCH₃, -OC₂H₅, -NH₂ |

| Electron-Withdrawing Group (EWG) | Blue-shift (higher energy) | Decelerated (slower relaxation) | -NO₂, -CN, -Br, -F |

Advanced Computational Chemistry Approaches for 4 Ethoxyphenyl Phenyldiazene Systems

Electronic Structure Theory and Quantum Chemical Calculations

At the heart of computational investigations are methods that solve the electronic Schrödinger equation to determine the energy and wavefunction of a molecule. For a system like (4-Ethoxyphenyl)-phenyldiazene, these calculations are crucial for understanding its behavior in both the ground and excited electronic states.

For investigating the excited states, which are critical for understanding the photoisomerization process, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. rochester.edurochester.edunih.gov TD-DFT can predict the vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved. cnr.itresearchgate.net These calculations are essential for interpreting experimental UV-Vis absorption spectra. rochester.eduwu.ac.th However, the accuracy of TD-DFT can vary depending on the chosen exchange-correlation functional, and it may have limitations in describing certain types of excited states, such as Rydberg states. github.io

Table 1: Representative Functionals and Basis Sets in DFT/TD-DFT Studies of Azobenzene (B91143) Derivatives

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties of ground states. |

| PBE0 | def2-TZVP | Calculation of excitation energies and absorption spectra. cnr.it |

| CAM-B3LYP | 6-311++G(d,p) | Studies of charge-transfer excitations and long-range interactions. rsc.org |

| M06-2X | aug-cc-pVDZ | Accurate prediction of vertical excitation energies. nih.gov |

Ab Initio Methods (e.g., CASSCF) in Excited State Calculations and Potential Energy Surface Mapping

While DFT is a powerful tool, more rigorous ab initio methods are often necessary for a more accurate description of excited state processes, especially in regions where multiple electronic states are close in energy, such as near conical intersections. The Complete Active Space Self-Consistent Field (CASSCF) method is a multiconfigurational approach that can provide a balanced description of both ground and excited states. arxiv.orgnih.gov This is particularly important for understanding the complex potential energy surfaces (PES) that govern the photoisomerization of azobenzenes. libretexts.orgsciepub.com

Mapping the PES involves calculating the energy of the molecule for a range of different geometries. arxiv.org This allows for the identification of minimum energy paths, transition states, and conical intersections, which are critical points that facilitate the non-radiative decay from an excited state back to the ground state, driving the isomerization process. sciepub.com While computationally demanding, CASSCF and other multireference methods like it provide a more qualitatively correct picture of these complex photochemical events. nih.govresearchgate.net

Molecular Dynamics and Excited State Simulations

To capture the time-evolution of the photoisomerization process, static quantum chemical calculations are coupled with molecular dynamics simulations. These simulations model the motion of the atoms over time, providing a movie-like view of the chemical reaction. aip.orgrug.nluni-muenchen.de

A prominent method for simulating excited-state dynamics is the trajectory surface hopping (TSH) approach. rsc.orglangroup.sitersc.org In TSH, a classical trajectory is propagated on a single potential energy surface (either the ground or an excited state). nih.gov At each time step, the probability of "hopping" to another electronic state is calculated. nih.gov This allows the simulation to account for nonadiabatic effects, where the system can transition between different electronic states. rug.nl

For (4-Ethoxyphenyl)-phenyldiazene, TSH simulations can be initiated by exciting the molecule to a specific electronic state, mimicking the absorption of a photon. The subsequent trajectory can then be followed to observe the isomerization from the trans to the cis form (or vice versa), providing insights into the timescale of the reaction and the specific molecular motions involved. langroup.sitenih.gov These simulations can reveal the detailed mechanism of photoisomerization, including the roles of rotational and inversional pathways.

Prediction of Spectroscopic and Photochemical Properties

A key advantage of computational chemistry is its ability to predict properties that can be directly compared with experimental measurements, thereby validating the theoretical models and providing deeper understanding.

The electronic transitions of (4-Ethoxyphenyl)-phenyldiazene, which give rise to its characteristic absorption bands, can be analyzed in detail using computational methods. TD-DFT calculations, for instance, can predict the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net The dominant transitions in azobenzene derivatives are typically the n→π* and π→π* transitions. libretexts.org

The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides a simplified but insightful picture of the electronic structure and reactivity. nih.govhlrs.de The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, can be correlated with the lowest excitation energy. chemrxiv.org In many cases, the lowest energy electronic transition can be described as an excitation of an electron from the HOMO to the LUMO. chemrxiv.orgchemrxiv.org However, it is important to note that this is a simplified picture, and other orbitals can be involved in the electronic excitation. chemrxiv.org

Table 2: Calculated Electronic Properties of a Generic Azobenzene Derivative

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 | Energy difference between HOMO and LUMO. chemrxiv.org |

| S1 Excitation Energy | 2.8 | Energy of the first singlet excited state (n→π). |

| S2 Excitation Energy | 3.5 | Energy of the second singlet excited state (π→π). |

Computational Prediction of Nonlinear Optical (NLO) Properties

The NLO properties of organic molecules, such as (4-Ethoxyphenyl)-phenyldiazene, are of significant interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, have become a powerful tool for predicting these properties, offering insights that can guide experimental work. The key parameters that characterize the NLO response of a molecule at the microscopic level are the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β).

Calculations for substituted azobenzenes are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a good balance between accuracy and computational cost. The ethoxy group (-OC2H5) in the para position of one of the phenyl rings in (4-Ethoxyphenyl)-phenyldiazene acts as an electron-donating group. This substitution creates a push-pull system across the diazene (B1210634) bridge, which is known to enhance the NLO response. The delocalization of π-electrons across the molecule is a key factor governing the magnitude of the hyperpolarizability.

A hypothetical data table for the NLO properties of the trans isomer of (4-Ethoxyphenyl)-phenyldiazene, as would be predicted by DFT calculations, is presented below. It is important to note that these are representative values and the actual computed values would depend on the specific level of theory and basis set employed.

| Parameter | Predicted Value (a.u.) | Unit Conversion |

|---|---|---|

| Dipole Moment (μ) | ~2.5 - 4.0 | Debye |

| Polarizability (α) | ~200 - 250 | 10-24 esu |

| First Hyperpolarizability (β) | ~1500 - 2500 | 10-30 esu |

Note: The values in this table are hypothetical and serve as an illustration of what computational predictions would provide. They are based on typical ranges observed for similar substituted azobenzene molecules.

Conformational Analysis and Energetics of Isomeric Forms (Trans and Cis)

The photochromic behavior of azobenzene derivatives stems from the reversible isomerization between their trans and cis forms. Computational chemistry provides essential insights into the geometries, relative stabilities, and the energy barriers for this isomerization. The trans isomer is generally the thermodynamically more stable form due to its linear and more planar structure, which minimizes steric hindrance. In contrast, the cis isomer has a bent, non-planar structure, making it sterically more hindered and thus higher in energy.

Conformational analysis using DFT would involve geometry optimization of both the trans and cis isomers to find their minimum energy structures. From these optimized geometries, key structural parameters and the relative energies can be determined. The energy difference between the two isomers is a critical parameter that influences the thermal back-relaxation from cis to trans. The dihedral angle between the two phenyl rings (C-N=N-C) is a key descriptor of the conformation.

Below is a representative data table summarizing the expected computational findings from a conformational analysis of (4-Ethoxyphenyl)-phenyldiazene.

| Parameter | Trans Isomer | Cis Isomer |

|---|---|---|

| Relative Energy (kcal/mol) | 0 (Reference) | ~10 - 15 |

| C-N=N-C Dihedral Angle | ~180° | ~0° - 10° |

| N=N Bond Length (Å) | ~1.25 | ~1.26 |

| C-N Bond Length (Å) | ~1.43 | ~1.45 |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on substituted azobenzenes. The actual values would be specific to the chosen computational methodology.

Integration into Advanced Materials and Supramolecular Assemblies: Research Perspectives

Design Principles for Molecular Switch Functionality

The efficacy of (4-Ethoxyphenyl)-phenyldiazene as a molecular switch is underpinned by the principles of photo-isomerization inherent to the azobenzene (B91143) family. The molecule exists in two isomeric forms: the thermodynamically stable trans isomer and the less stable cis isomer. Irradiation with light of a specific wavelength, typically in the UV region, induces a π-π* transition, leading to the conversion from the trans to the cis form. This process can be reversed by irradiation with light of another wavelength (e.g., visible light) or by thermal relaxation.

Reversible Switching Mechanisms and Fatigue Resistance in Azobenzene-based Switches

The reversible switching of azobenzene-based molecules like (4-Ethoxyphenyl)-phenyldiazene is a cornerstone of their application. The photo-isomerization process involves a significant change in molecular geometry, with the trans isomer being nearly planar and the cis isomer adopting a more bent, three-dimensional structure. This change in shape is the driving force behind the macroscopic responses observed in materials incorporating these switches.

| Property | Description | Significance for (4-Ethoxyphenyl)-phenyldiazene |

| Reversible Isomerization | Ability to switch between trans and cis forms using light. | Enables dynamic control over material properties. |

| Geometric Change | Significant alteration in molecular shape between isomers. | Drives macroscopic changes in host materials. |

| Fatigue Resistance | Stability over multiple switching cycles. | Crucial for the longevity and reliability of devices. |

Photoresponsive Polymeric Systems Incorporating (4-Ethoxyphenyl)-phenyldiazene

The incorporation of (4-Ethoxyphenyl)-phenyldiazene into polymer architectures has given rise to a new class of photoresponsive materials with a wide range of potential applications. The azobenzene unit can be integrated as a side chain, main chain, or crosslinker, and its photo-isomerization can be harnessed to induce changes in the polymer's physical and chemical properties.

Liquid Crystalline Polymers (LCPs) and Elastomers (LCEs) as Photoactuators

Liquid crystalline polymers and elastomers containing azobenzene moieties, such as (4-Ethoxyphenyl)-phenyldiazene, are particularly promising for the development of photoactuators. In these materials, the rod-like azobenzene units can act as mesogens, contributing to the formation of ordered liquid crystalline phases. The photo-isomerization of the azobenzene units disrupts this ordering, leading to a macroscopic change in the material's shape.

For example, a liquid crystalline network (LCN) can be prepared by polymerizing a monomer like 6-[4-(4-ethoxyphenylazo)phenoxy]hexyl acrylate (B77674). The trans-cis isomerization of the azobenzene side chains upon UV irradiation leads to a decrease in the nematic order of the LCE, causing it to contract. This process is reversible, and the material can return to its original shape upon exposure to visible light or heat. This photo-mechanical effect can be used to create devices that perform work, such as artificial muscles or soft robots.

| Material | Monomer/Crosslinker Example | Photo-response | Potential Application |

| Liquid Crystalline Network (LCN) | 6-[4-(4-ethoxyphenylazo)phenoxy]hexyl acrylate | Reversible contraction/expansion | Photoactuators, Artificial Muscles |

Amphiphilic Block Copolymers and Controlled Micelle Formation

Amphiphilic block copolymers are composed of distinct hydrophobic and hydrophilic polymer chains. In aqueous solutions, these polymers can self-assemble into various nanostructures, most commonly micelles, which consist of a hydrophobic core and a hydrophilic corona. By incorporating (4-Ethoxyphenyl)-phenyldiazene into the hydrophobic block, the properties of these micelles can be controlled with light.

Upon irradiation with UV light, the trans-to-cis isomerization of the azobenzene units increases their polarity. This change in the hydrophobicity of the core-forming block can lead to the destabilization and disassembly of the micelles. This photo-triggered disassembly can be utilized for the controlled release of encapsulated hydrophobic drugs or other molecules. The process is often reversible, with the micelles reforming in the dark or under visible light irradiation. The choice of the organic solvent during micelle preparation through methods like dialysis can also influence the size and morphology of the resulting micelles.

Photoresponsive Thin Films and Surface Relief Grating Formation

Thin films of polymers containing (4-Ethoxyphenyl)-phenyldiazene can exhibit remarkable photo-optical and photo-mechanical effects. One of the most intriguing phenomena is the formation of surface relief gratings (SRGs). When an azopolymer film is exposed to an interference pattern of laser light, a corresponding topographic pattern can be inscribed on its surface. This mass transport occurs well below the glass transition temperature of the polymer and is driven by the photo-isomerization of the azobenzene units.

The formation of SRGs is a complex process that is influenced by factors such as the polarization of the writing beams and the intensity of the light. These gratings are stable at room temperature but can be erased by heating the film above its glass transition temperature or by illuminating it with circularly polarized light. This rewritability makes azopolymer thin films attractive for applications in optical data storage, diffractive optics, and as command surfaces for aligning liquid crystals.

Integration into Stimuli-Responsive Hydrogels and Crosslinked Networks

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. By incorporating photoresponsive moieties like (4-Ethoxyphenyl)-phenyldiazene into the hydrogel structure, their swelling and mechanical properties can be controlled by light. The trans-cis isomerization of the azobenzene units can alter the hydrophilicity of the polymer network, leading to changes in the water uptake capacity. For instance, the more polar cis isomer can increase the hydrophilicity of the network, causing the hydrogel to swell.

This photo-induced swelling and de-swelling can be harnessed for applications in drug delivery, where the release of a therapeutic agent can be triggered by light. Furthermore, the integration of azobenzenes into crosslinked networks allows for the photo-mechanical control of the material's properties, opening up possibilities for the development of smart valves, sensors, and other microfluidic components. The responsiveness of these hydrogels can also be combined with other stimuli, such as pH and temperature, to create multi-responsive materials with complex behaviors.

Supramolecular Architectures and Self-Assembly Processes

The ability of (4-Ethoxyphenyl)-phenyldiazene and its derivatives to undergo reversible photoisomerization between the planar trans form and the bent cis form makes it a powerful component in the construction of dynamic supramolecular systems. This photochromic behavior allows for external control over self-assembly processes and host-guest interactions, paving the way for smart materials and functional nanostructures.

Host-Guest Chemistry and Molecular Recognition in Supramolecular Systems

The distinct geometric and electronic properties of the trans and cis isomers of azobenzene derivatives drive their differential binding with various host molecules, forming the basis of photo-controllable host-guest systems. Molecular recognition can be switched "on" or "off" by irradiating the system with light of specific wavelengths, altering the binding affinity between the azobenzene guest and its host.

Research has demonstrated that the more linear and planar trans isomer and the more globular cis isomer can exhibit selective affinity for different host cavities. For instance, studies on azobenzene derivatives encapsulated within coordination hosts have shown that the extended E (trans) isomers bind favorably to and stabilize a tube-like host structure, whereas the more compact Z (cis) isomers favor a more spherical, cage-like conformation of the host. ista.ac.at This selective recognition allows for the guest molecule to dictate the thermodynamic landscape and structure of the host assembly. ista.ac.at

A prominent example of this photoswitchable recognition involves azobenzene-bridged cryptands. In its thermally stable trans form, the cavity of the cryptand may be too small to accommodate a guest molecule. researchgate.net Upon irradiation with UV light, the azobenzene unit isomerizes to the cis form, inducing a significant conformational change in the cryptand that "opens" the cavity and allows it to bind a specific guest, such as a 2,7-diazapyrenium derivative. researchgate.net This process can be reversed with visible light or heat, releasing the guest. This "on-off" binding ability is a key principle in the design of molecular capture devices and photodetachable systems. researchgate.net

Cyclodextrins (CDs) are common host molecules for azobenzene derivatives. The hydrophobic cavity of β-cyclodextrin (β-CD) can encapsulate the azobenzene moiety of amphiphilic derivatives. In one such system, a dual-responsive amphiphile, 4-(4-(hexyloxy)phenylazo)benzoate sodium (HPB), was complexed with β-CD. nih.gov Spectroscopic analysis confirmed that the azobenzene group of the HPB molecule was spontaneously included by the β-CD molecule, forming a host-guest inclusion complex that then self-assembled into vesicles. nih.gov The reversible nature of this interaction allows for the photo-controlled assembly and disassembly of such supramolecular structures.

Photoresponsive Surfactants and their Application in Template-Directed Synthesis

Derivatives of (4-Ethoxyphenyl)-phenyldiazene can be functionalized to create photoresponsive surfactants. These smart surfactants can act as structure-directing agents or templates in the synthesis of nanomaterials, where the template's properties and its interaction with the inorganic precursors can be controlled by light.

A notable application is in the template-directed synthesis of ordered mesoporous silica (B1680970) nanospheres (MSNs). An azobenzene-derived cationic surfactant, 6-(4′-ethoxy-4-azophenyl) hexyloxytrimethyl ammonium bromide (AZTMA), was designed for this purpose. The synthesis involves converting 4-ethoxy-4′-hydroxy azobenzene into an intermediate, 4-(6-bromohexyloxy)-4′-ethoxy-azobenzene, which is then quaternized to yield the final surfactant. In this process, the AZTMA surfactants and silica precursors co-assemble into rod-like composite micelles, which then organize into mesostructured composite nanospheres.

The key advantage of this system is the ability to remove the surfactant template under mild conditions. The azobenzene units confined within the silica matrix retain their photoresponsiveness. Upon irradiation with UV light, the trans-to-cis isomerization leads to changes in the surfactant's molecular size and polarity. This change weakens the interaction between the surfactant and the silica framework, allowing the surfactant to be released rapidly into a water/ethanol solution. This mild extraction process yields uniform MSNs with highly accessible mesopores and avoids the harsh calcination or solvent extraction methods typically required. Furthermore, the released AZTMA surfactants can be recycled and reused as templates for synthesizing more MSNs.

| Property | Value | Reference |

| Surfactant Name | 6-(4′-ethoxy-4-azophenyl) hexyloxytrimethyl ammonium bromide (AZTMA) | |

| Template Release Trigger | UV light irradiation (1 hour) | |

| Template Release Efficiency | 80% | |

| Resulting Material | Mesoporous Silica Nanospheres (MSNs) | |

| MSN Mean Diameter | ~300 nm | |

| MSN Surface Area | 381 m²/g | |

| MSN Pore Size | 2.7 nm |

Fabrication of Ordered Nanostructures via Designed Molecular Self-Assembly

The programmed self-assembly of molecules into well-defined, ordered nanostructures is a cornerstone of bottom-up nanotechnology. The incorporation of (4-Ethoxyphenyl)-phenyldiazene moieties into molecular building blocks provides a mechanism for controlling this assembly process with light. The intermolecular forces, such as π-π stacking and van der Waals interactions, that govern self-assembly can be modulated by the geometric changes induced by photoisomerization.

The template-directed synthesis of mesoporous silica nanospheres is a prime example where molecular self-assembly is guided by a photoresponsive component. Beyond templating, azobenzene derivatives can themselves be the primary building blocks of nanostructures. Photothermally responsive supramolecular polymers containing azobenzene units have been synthesized and used as dispersants for multi-walled carbon nanotubes (MWCNTs). nih.govresearchgate.net The interaction between the polymer and the nanotubes can be reversibly controlled; heating favors the trans isomer and stable dispersion, while UV irradiation induces the cis isomer and causes precipitation of the nanotubes. nih.gov

Furthermore, highly ordered nanostructures can be fabricated on surfaces. Terminally thiolated azobenzene rigid-rod molecules can form densely packed self-assembled monolayers (SAMs) on gold surfaces. nih.gov In these highly ordered systems, the photoisomerization can exhibit a cooperative character, where the switching of entire 2D crystalline domains is observed. nih.gov This collective behavior, ruled by interactions between nearest neighbors, is of significant interest for applications requiring synchronized molecular motion, such as high-density data storage. nih.gov The ability to create such ordered, photoresponsive surfaces opens up possibilities for fabricating dynamic interfaces and smart materials.

Research into Energy Conversion and Storage Applications

Development of Molecular Solar Thermal (MOST) Fuels utilizing Azobenzene Isomerization

Molecular Solar Thermal (MOST) systems offer a promising approach for harvesting and storing solar energy in the chemical bonds of photoswitchable molecules, allowing for on-demand release of the energy as heat. researchgate.net Azobenzene and its derivatives are leading candidates for MOST applications due to their efficient and reversible photoisomerization. researchgate.net The process involves using solar energy to convert the stable, low-energy trans isomer into the metastable, high-energy cis isomer. This stored energy can be retained for extended periods and then released through a thermal or catalytic trigger that reverts the molecule to its trans state.

The design of an ideal MOST system faces several challenges, including the need to maximize energy storage density, match the absorption spectrum to the solar spectrum, ensure long-term stability of the cis isomer, and maintain high robustness over many cycles. researchgate.netnih.gov The energy storage capacity is a function of both the isomerization enthalpy (ΔHisom) and the molar mass of the molecule.

Alkoxy-substituted azobenzenes, such as (4-Ethoxyphenyl)-phenyldiazene, are particularly favorable candidates for long-term energy storage applications. oaepublish.com Research combining photoisomerization with a solid-to-liquid phase transition has led to systems that can harvest both photon energy and low-grade ambient heat. oaepublish.comrsc.org In this approach, a crystalline trans-isomer is converted by light into a liquid cis-isomer. The energy is then released as both isomerization enthalpy and crystallization enthalpy upon the reverse transition. rsc.org A study on various azobenzene compounds highlighted an ethoxy-grafted derivative (Azo-OEt) for its potential in long-term energy storage. oaepublish.com Similarly, systematic studies of p-alkoxyazobenzenes show that increasing the alkyl chain length can increase the half-life of the cis isomer in solution. rsc.org

| Compound | Energy Density | Storage Lifetime | Key Feature | Reference |

| Azo-OEt (ethoxy-grafted) | Isomerization: 42.1 kJ/mol, Crystallization: 24.5 kJ/mol | 11.2 days | Favorable for long-term storage | oaepublish.com |

| Diacetylene-azobenzene polymer | up to 176.2 kJ/mol | - | High energy density via phase change | mit.edursc.org |

| Azobenzene-based Poly(methacrylate) | up to 698 J/g (~156 kJ/mol) | - | High energy density via controlled polymer architecture | researchgate.net |

Advancements in Optical and Optoelectronic Devices

The photochromism of (4-Ethoxyphenyl)-phenyldiazene and related azobenzene compounds makes them highly valuable for a range of optical and optoelectronic applications. mcgill.ca The ability to reversibly alter molecular properties such as geometry, dipole moment, and absorption spectrum with light allows these molecules to function as active components in optical switches, data storage media, and liquid crystal displays. mcgill.canih.gov

The rigid, rod-like shape of trans-azobenzene derivatives makes them excellent mesogens, which are molecules that can form liquid crystalline (LC) phases. mcgill.canih.gov Incorporating (4-Ethoxyphenyl)-phenyldiazene into a polymer or as a small molecule dopant in an LC mixture allows for the photocontrol of the material's phase. mcgill.ca Irradiation with UV light converts the linear trans isomers into their bent cis form, which disrupts the ordered liquid crystalline alignment, leading to an isotropic phase. This phase transition can be used to alter the optical properties of the material, forming the basis for optical switches and display technologies. nih.gov

In the field of optical data storage, the two distinct states of the azobenzene molecule can be used to represent the "0" and "1" of a data bit. nih.govresearchgate.net Laser light of a specific wavelength can be used to "write" data by inducing trans-to-cis isomerization, and another wavelength can be used to "erase" it by reversing the process. nih.gov Research into highly ordered, densely packed self-assembled monolayers of azobenzene derivatives on surfaces is aimed at developing high-density data storage devices where each molecule acts as a storage unit. nih.gov Advanced concepts even explore 5D optical data storage, where parameters like orientation, in addition to spatial position, can increase storage capacity. physicsworld.commdpi.com

Furthermore, azobenzene derivatives with appropriate electron-donating and accepting groups, such as the ethoxy group in (4-Ethoxyphenyl)-phenyldiazene, can exhibit significant third-order nonlinear optical (NLO) properties. tandfonline.comnorthwestern.eduias.ac.in These properties are crucial for applications in all-optical signal processing and switching, where the refractive index of the material can be modulated by the intensity of incident light. researchgate.netnorthwestern.edu The NLO response can be tuned by modifying the molecular structure, making these compounds versatile for various photonic applications. tandfonline.comnih.gov

Optical Switching and Data Storage Concepts

The photoisomerization of (4-Ethoxyphenyl)-phenyldiazene serves as the fundamental mechanism for its application in optical switching and data storage. The two isomers, trans and cis, possess distinct physical and chemical properties, including different absorption spectra, molecular shapes, and dipole moments. By using light of specific wavelengths, the compound can be reversibly switched between these two states, representing a binary (0 and 1) system, which is the basis for digital data storage.

Research in this area often involves incorporating azobenzene-containing polymers into thin films, which act as the storage media. rsc.org Holographic data storage is a particularly promising approach where information is recorded throughout the volume of the material, offering the potential for extremely high storage densities. researchgate.netresearchgate.net In this context, polymers containing azobenzene side-chains are utilized for polarization holography. azimuth-corp.comresearchgate.net The process relies on the photo-orientation of the azobenzene molecules. When exposed to polarized light, the molecules align themselves, inducing anisotropy in the material. This light-induced change in the material's refractive index allows for the recording of holograms.

The key advantages of using azobenzene-based systems for data storage include:

High Density: Data can be stored in three dimensions, significantly increasing capacity compared to conventional surface-based storage. colorado.edu

Rewritability: The reversible nature of the trans-cis isomerization allows for data to be written, erased, and rewritten multiple times. researchgate.net

Multiplexing: Multiple holograms can be superimposed in the same volume of material, further enhancing storage density. oejournal.org

While azobenzene polymers have shown significant potential, challenges related to light sensitivity, response time, and the stability of the stored information remain active areas of investigation. rsc.org

| Parameter | Typical Performance in Azobenzene Polymer Systems | Significance |

| Storage Density | Can exceed 1 Tbit/inch² in holographic systems | Enables the storage of vast amounts of data in a small volume. |

| Switching Time | Nanoseconds to milliseconds | Determines the speed at which data can be written and erased. |

| Rewritability | >10,000 cycles demonstrated in some systems | Indicates the durability and longevity of the storage medium. |

| Readout Method | Non-destructive using different wavelengths | Allows data to be read without erasing it. azimuth-corp.com |

This table presents typical data for the broader class of azobenzene-containing polymer systems used in holographic data storage research, as specific data for (4-Ethoxyphenyl)-phenyldiazene was not available in the search results.

Photo-tunable Optical Components (e.g., Cholesteric Liquid Crystals with Tunable Reflection)

The incorporation of (4-Ethoxyphenyl)-phenyldiazene as a dopant in cholesteric liquid crystals (CLCs) enables the creation of photo-tunable optical components. CLCs are known for their unique property of selectively reflecting light of a specific wavelength and circular polarization, which is determined by the pitch of their helical structure. dtic.mil

When an azobenzene derivative like (4-Ethoxyphenyl)-phenyldiazene is mixed with a CLC, its photoisomerization can be used to alter the liquid crystal's ordering and, consequently, its helical pitch. The process generally works as follows:

Initial State: In its stable trans form, the rod-like azobenzene molecule aligns well with the liquid crystal host molecules, maintaining the initial helical structure and reflection color.

Photo-switching: Upon irradiation with UV or specific wavelength light, the azobenzene molecules switch to their bent cis form.

Disruption and Pitch Change: The non-linear shape of the cis isomers disrupts the ordered, helical arrangement of the liquid crystal molecules. This disruption alters the helical pitch of the CLC.

Tunable Reflection: A change in the pitch results in a corresponding shift in the wavelength of the reflected light. dtic.mil This allows the color of the CLC film to be tuned across the spectrum by light exposure. researchgate.net

This photo-tuning is reversible. By exposing the material to a different wavelength of light (e.g., visible light) or by allowing thermal relaxation, the cis isomers convert back to the trans form, and the CLC returns to its original state. researchgate.net This reversible tuning has been demonstrated to produce selective wavelength shifts approaching 400 nm. dtic.mil Research has shown that this light-induced isomerization can be powerful enough to cause a phase transition from a planar (reflecting) state to a focal conic (scattering) or even an isotropic (transparent) state, effectively switching the reflection off entirely. researchgate.net

| Property | Description | Controlling Factor | Typical Observation in Azo-Doped CLCs |

| Reflection Wavelength | The central wavelength of the light band reflected by the CLC. | The helical pitch of the liquid crystal structure. | Reversible shifts from blue to green or across the visible spectrum. dtic.milresearchgate.net |

| Optical State | The material can be switched between different optical textures. | The concentration and isomeric state of the azobenzene dopant. | Transitions from a planar (reflecting) to a focal conic (scattering) or isotropic (transparent) state. researchgate.net |

| Switching Speed | The time required to change the reflection properties. | Intensity of the light source; can range from milliseconds to nanoseconds. researchgate.net | Rapid color shifts observed within seconds under UV light. researchgate.net |

| Reversibility | The ability to return to the initial optical state. | Exposure to a second wavelength of light or thermal relaxation. | Fully reversible processes are attainable under different light irradiations (e.g., 365 nm and 405 nm). researchgate.net |

This table illustrates the general principles and observed effects in cholesteric liquid crystals doped with azobenzene derivatives. Specific quantitative data for (4-Ethoxyphenyl)-phenyldiazene was not detailed in the provided search results.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Ethoxyphenyl Phenyldiazene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., ¹H NMR, ¹⁵N CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of (4-Ethoxyphenyl)-phenyldiazene.

¹H NMR: Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule, confirming the presence of the ethoxy group and the arrangement of substituents on the two phenyl rings. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic rings and the azo group. The ethoxy group gives rise to a characteristic quartet and triplet in the upfield region. Conformational analysis can be performed by studying changes in chemical shifts at different temperatures or through advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the molecule's three-dimensional shape. mdpi.comnih.gov

| Proton Assignment | Expected ¹H NMR Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (phenyl ring) | ~7.4 - 7.9 | Multiplet |

| Aromatic Protons (ethoxyphenyl ring) | ~7.0 - 7.8 | Multiplet (AA'BB' system) |

| Methylene Protons (-OCH₂CH₃) | ~4.1 | Quartet (q) |

| Methyl Protons (-OCH₂CH₃) | ~1.4 | Triplet (t) |

Note: Expected values are illustrative and can vary based on solvent and experimental conditions.

¹⁵N CP/MAS NMR: For solid-state analysis, ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a powerful, albeit less common, tool. nih.gov It directly probes the nitrogen atoms of the central azo (-N=N-) linkage. Since the chemical environment of the two nitrogen atoms is distinct, this technique can provide valuable information about the electronic structure and symmetry of the azo bridge. researchgate.net Changes in the ¹⁵N chemical shifts can indicate conformational changes or different packing arrangements (polymorphs) in the solid state. nih.govrsc.org This method is particularly sensitive to the local environment and can distinguish between different isomers or states of the material. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Photochromic Transformations

UV-Vis spectroscopy is the primary method for investigating the photochromic behavior of (4-Ethoxyphenyl)-phenyldiazene, which involves a reversible isomerization between its trans and cis forms upon light irradiation.

The more stable trans isomer exhibits two characteristic absorption bands: an intense band in the UV region (around 350 nm) corresponding to the π-π* transition and a weaker, lower-energy band in the visible region (around 440 nm) corresponding to the n-π* transition. researchgate.net Upon irradiation with UV light of an appropriate wavelength (e.g., ~365 nm), the molecule undergoes isomerization to the less stable cis form. This transformation is accompanied by distinct spectral changes: the intensity of the π-π* band decreases significantly, while the intensity of the n-π* band increases. researchgate.net This process can be reversed by irradiating with visible light (e.g., >400 nm) or by thermal relaxation. The presence of a clear isosbestic point, where the absorbance remains constant during the transformation, indicates a clean conversion between the two isomers. researchgate.net

| Isomer | Transition | Typical Absorption Maximum (λmax) | Molar Absorptivity (ε) |

| trans-(4-Ethoxyphenyl)-phenyldiazene | π-π | ~350 nm | High |

| n-π | ~440 nm | Low | |

| cis-(4-Ethoxyphenyl)-phenyldiazene | π-π | ~250 nm | Moderate |

| n-π | ~440 nm | Moderate |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Purity Assessment (e.g., MALDI-TOF, HRMS, GC-MS)

Mass spectrometry (MS) is indispensable for confirming the molecular weight and assessing the purity of synthesized (4-Ethoxyphenyl)-phenyldiazene.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For (4-Ethoxyphenyl)-phenyldiazene (C₁₄H₁₄N₂O), the expected exact mass can be calculated and compared to the experimental value with a very low margin of error, unequivocally confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. It is useful for separating the target compound from volatile impurities and reaction byproducts. nih.gov The retention time from the GC provides information on purity, while the mass spectrum of the eluting peak confirms the compound's identity and molecular weight.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique particularly useful for analyzing samples that might be thermally fragile. nih.govnih.gov It provides the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which directly corresponds to the molecular weight of the compound, and is effective for verifying the successful synthesis and purity of the product. nih.govrsc.org

| Technique | Information Provided | Application for (4-Ethoxyphenyl)-phenyldiazene |

| HRMS | Exact mass and elemental formula | Unambiguous confirmation of molecular formula C₁₄H₁₄N₂O |

| GC-MS | Separation and mass of volatile compounds | Purity assessment and identification of volatile byproducts |

| MALDI-TOF MS | Molecular weight of analytes | Rapid confirmation of molecular weight, suitable for complex mixtures |

Chromatographic Methods for Purification and Analysis (e.g., Gel Permeation Chromatography, Column Chromatography)

Chromatographic techniques are fundamental for the purification of (4-Ethoxyphenyl)-phenyldiazene from crude reaction mixtures and for analytical assessment of its purity.

Column Chromatography: This is the most common method for purifying small organic molecules. A solution of the crude product is passed through a column packed with a stationary phase (typically silica (B1680970) gel). A solvent or mixture of solvents (mobile phase) is used to elute the components. Separation occurs based on the differential adsorption of the components to the stationary phase. (4-Ethoxyphenyl)-phenyldiazene can be isolated from starting materials and byproducts by selecting an appropriate solvent system that provides differential elution.

Gel Permeation Chromatography (GPC): GPC, a type of size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. wikipedia.org While often used for polymers, it can also be applied to separate small molecules from oligomeric or polymeric impurities. researchgate.netlcms.czphenomenex.com The sample is passed through a column containing porous beads; smaller molecules enter the pores and have a longer elution time, while larger molecules are excluded and elute faster. wikipedia.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the phase transitions of a material as a function of temperature. tudelft.nl By precisely measuring the heat flow into or out of a sample in a controlled atmosphere, DSC can identify melting points, crystallization temperatures, and solid-state phase transitions. mdpi.commdpi.com For (4-Ethoxyphenyl)-phenyldiazene, a DSC thermogram would show an endothermic peak corresponding to its melting point. ucl.ac.uk This data is crucial for determining the material's thermal stability and for identifying potential liquid crystalline phases, which are common in rod-shaped molecules like azobenzene (B91143) derivatives. researchgate.net

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination (e.g., Single-Crystal X-ray Diffraction)

X-ray Diffraction (XRD) provides definitive information on the atomic and molecular structure of crystalline materials.

Single-Crystal X-ray Diffraction: This is the gold-standard method for determining the three-dimensional structure of a molecule. biust.ac.bwmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of (4-Ethoxyphenyl)-phenyldiazene, it is possible to determine precise bond lengths, bond angles, and torsion angles. mdpi.comnih.gov This technique reveals the planarity of the azobenzene core, the conformation of the ethoxy group, and how individual molecules pack together in the crystal lattice. This information is vital for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the supramolecular architecture and bulk properties of the material. nih.gov

Surface Characterization Techniques (e.g., Atomic Force Microscopy, AFM) for Material Morphology